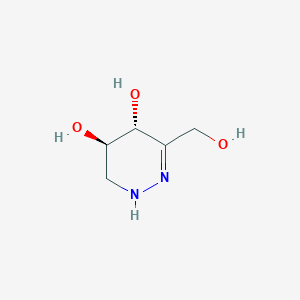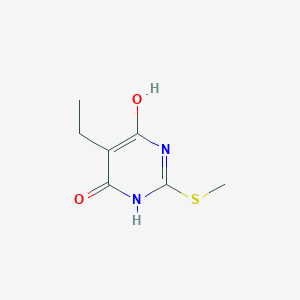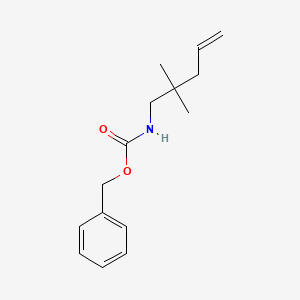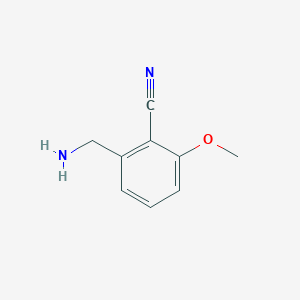
3,6-Dichloro-4-(2-chloroethylsulfanyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-4-((2-chloroethyl)thio)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of chlorine atoms at the 3rd and 6th positions and a 2-chloroethylthio group at the 4th position on the pyridazine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-((2-chloroethyl)thio)pyridazine typically involves the reaction of 3,6-dichloropyridazine with 2-chloroethylthiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dichloro-4-((2-chloroethyl)thio)pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 3rd and 6th positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding dihydropyridazine derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and primary amines are commonly used.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate are typical oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride are common reducing agents
Major Products Formed
Nucleophilic Substitution: Substituted pyridazine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives
Applications De Recherche Scientifique
3,6-Dichloro-4-((2-chloroethyl)thio)pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 3,6-Dichloro-4-((2-chloroethyl)thio)pyridazine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dichloropyridazine: Lacks the 2-chloroethylthio group and has different reactivity and applications.
4-(2-Chloroethylthio)pyridazine: Similar structure but lacks the chlorine atoms at the 3rd and 6th positions.
3,6-Dichloro-4-methylpyridazine: Contains a methyl group instead of the 2-chloroethylthio group
Uniqueness
3,6-Dichloro-4-((2-chloroethyl)thio)pyridazine is unique due to the presence of both chlorine atoms and the 2-chloroethylthio group, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in the synthesis of various complex molecules .
Propriétés
Numéro CAS |
7152-70-7 |
|---|---|
Formule moléculaire |
C6H5Cl3N2S |
Poids moléculaire |
243.5 g/mol |
Nom IUPAC |
3,6-dichloro-4-(2-chloroethylsulfanyl)pyridazine |
InChI |
InChI=1S/C6H5Cl3N2S/c7-1-2-12-4-3-5(8)10-11-6(4)9/h3H,1-2H2 |
Clé InChI |
NHPHIXUUEPTTRK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NN=C1Cl)Cl)SCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13094215.png)



![3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13094236.png)
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine](/img/structure/B13094243.png)
![2-Phenyl-6,7-dihydro-5h-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13094259.png)


![4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094283.png)

